3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a methoxy group and a piperazine moiety, which are known to impart significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to yield the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the carbonyl group would produce an amine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to enhance the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a piperazine moiety and exhibits significant biological activity.
2-methoxy-3-methyl-N-{[4-(4-propionyl-1-piperazinyl)phenyl]carbamothioyl}benzamide: Similar in structure but with different substituents, leading to variations in biological activity.
Uniqueness
3-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and piperazine moieties enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C22H26N4O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H26N4O3S/c1-3-20(27)26-13-11-25(12-14-26)18-9-7-17(8-10-18)23-22(30)24-21(28)16-5-4-6-19(15-16)29-2/h4-10,15H,3,11-14H2,1-2H3,(H2,23,24,28,30) |
InChI Key |
YCFDBMQLFFWLFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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